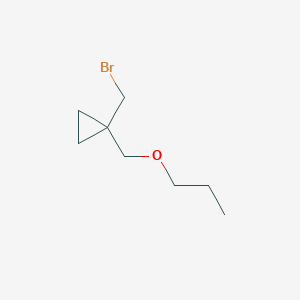
4-(Aminomethyl)-6-methoxy-N,N-dimethylpyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-6-methoxy-N,N-dimethylpyridin-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 6-methoxy-2-chloropyridine with N,N-dimethylamine in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the dimethylamino group. The resulting intermediate is then subjected to reductive amination with formaldehyde and ammonia to introduce the aminomethyl group at the 4-position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and the concentration of reagents. Catalysts and solvents may also be employed to enhance the efficiency of the reactions.
化学反应分析
Types of Reactions
4-(Aminomethyl)-6-methoxy-N,N-dimethylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the pyridine ring or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or methoxy groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, or thiols.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Reduced forms of the pyridine ring or other functional groups.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
科学研究应用
4-(Aminomethyl)-6-methoxy-N,N-dimethylpyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(Aminomethyl)-6-methoxy-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
4-(Aminomethyl)benzoic acid: An unnatural amino acid derivative with antifibrinolytic properties.
4-(Aminomethyl)indole: Used as a reactant for the preparation of dopamine receptor antagonists and high-affinity ligands for voltage-gated calcium channels.
Thiophene-Linked 1,2,4-Triazoles: Compounds with antimicrobial and chemotherapeutic profiles.
Uniqueness
4-(Aminomethyl)-6-methoxy-N,N-dimethylpyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C9H15N3O |
|---|---|
分子量 |
181.23 g/mol |
IUPAC 名称 |
4-(aminomethyl)-6-methoxy-N,N-dimethylpyridin-2-amine |
InChI |
InChI=1S/C9H15N3O/c1-12(2)8-4-7(6-10)5-9(11-8)13-3/h4-5H,6,10H2,1-3H3 |
InChI 键 |
UVWKIWAYLKRXQU-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=NC(=CC(=C1)CN)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperidin-4-one](/img/structure/B13166249.png)




![[1-(Aminomethyl)-3-ethylcyclopentyl]methanol](/img/structure/B13166273.png)


![Methyl 4-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13166295.png)


![8-Fluoro-1,3,4,5-tetrahydropyrano[4,3-b]indole](/img/structure/B13166325.png)


